molecular formula C12H6ClF3N2O3 B1487052 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-nitrophenol CAS No. 161949-57-1

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-nitrophenol

Cat. No.: B1487052
CAS No.: 161949-57-1
M. Wt: 318.63 g/mol
InChI Key: RMQDKZZDTHCVOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-nitrophenol is a complex organic compound that features a pyridine ring substituted with chloro, trifluoromethyl, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-nitrophenol typically involves multiple steps, including nitration, halogenation, and coupling reactionsThe final step often involves coupling the pyridine ring with the nitrobenzenol moiety under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and halogenation processes, utilizing specialized equipment to ensure safety and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, continuous flow reactors may be employed to streamline the production process and minimize waste .

Chemical Reactions Analysis

Types of Reactions

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate may be used for oxidation reactions. Solvents like dichloromethane and ethanol are often employed to facilitate these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-nitrophenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-nitrophenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-nitrophenol is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both chloro and trifluoromethyl groups on the pyridine ring enhances its stability and potential for diverse chemical transformations .

Properties

IUPAC Name

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClF3N2O3/c13-8-4-7(12(14,15)16)5-17-11(8)6-1-2-10(19)9(3-6)18(20)21/h1-5,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMQDKZZDTHCVOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=N2)C(F)(F)F)Cl)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClF3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-nitrophenol
Reactant of Route 2
Reactant of Route 2
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-nitrophenol
Reactant of Route 3
Reactant of Route 3
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-nitrophenol
Reactant of Route 4
Reactant of Route 4
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-nitrophenol
Reactant of Route 5
Reactant of Route 5
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-nitrophenol
Reactant of Route 6
Reactant of Route 6
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-nitrophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.